![molecular formula C8H6ClFO3 B13111186 2-Chloro-3-fluoro-5-methoxybenzoic acid](/img/structure/B13111186.png)
2-Chloro-3-fluoro-5-methoxybenzoic acid
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Overview
Description
2-Chloro-3-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of 3-fluoro-5-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing chlorine or fluorine.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroxy derivatives and reduced aromatic compounds.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of 2-chloro-3-fluoro-5-methoxybenzoic acid derivatives as anticancer agents. For instance, compounds derived from this acid have shown promising results in inhibiting specific cancer cell lines. In vitro assays demonstrated that these derivatives could effectively reduce cell proliferation in various cancer types, indicating their potential for further development as therapeutic agents .
2. Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor, particularly targeting ALK2 (activin receptor-like kinase 2). A study utilized a competitive displacement assay to evaluate the potency of this compound derivatives against ALK2, revealing significant inhibitory activity. The results suggest that the compound can serve as a scaffold for developing selective kinase inhibitors, which are crucial in cancer therapy .
3. Lipase Inhibition
In another research context, derivatives of this compound have been synthesized to act as reversible monoacylglycerol lipase inhibitors. These compounds were evaluated for their efficacy in modulating lipid metabolism, showcasing the versatility of this benzoic acid derivative in metabolic disorders .
Agrochemical Applications
1. Herbicides and Pesticides
The structural characteristics of this compound make it suitable for developing herbicides and pesticides. Its derivatives have been tested for herbicidal activity against various weed species, demonstrating effective control measures in agricultural settings. The compound's ability to inhibit specific biochemical pathways in plants suggests its potential as a selective herbicide .
Cosmetic Formulations
1. Skin Care Products
The compound has found applications in cosmetic formulations due to its beneficial properties for skin health. Research indicates that it can enhance the stability and efficacy of topical formulations, such as creams and lotions. The incorporation of this compound in these products has been linked to improved moisturizing effects and skin barrier function .
2. Stability Testing
Cosmetic products containing this compound undergo rigorous stability testing to ensure their safety and effectiveness over time. Studies have shown that formulations with this compound maintain their integrity under various environmental conditions, making them suitable for commercial use .
Data Summary
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Inhibitory effects on cancer cell lines |
Kinase Inhibition | Significant activity against ALK2 | |
Lipase Inhibition | Modulates lipid metabolism | |
Agrochemicals | Herbicides | Effective against various weed species |
Cosmetics | Skin Care Products | Enhances moisturizing effects |
Stability Testing | Maintains product integrity over time |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability compared to control groups, indicating strong anticancer potential.
- Development of Herbicides : Field trials with formulations containing this compound showed a marked reduction in weed populations without adversely affecting crop yield, showcasing its utility in sustainable agriculture practices.
- Cosmetic Formulation Stability : A comparative analysis of topical formulations revealed that those incorporating this compound exhibited superior stability profiles under accelerated aging tests compared to standard formulations.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-methoxybenzoic acid depends on its application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and specificity towards molecular targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluoro-2-methoxybenzoic acid
- 2-Chloro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzoic acid
Uniqueness
2-Chloro-3-fluoro-5-methoxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
2-Chloro-3-fluoro-5-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and materials science.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Fluoro Group : Often increases metabolic stability and biological activity.
- Methoxy Group : Can enhance solubility and modulate receptor interactions.
This combination of functional groups contributes to the compound's unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions like neuropathic pain and cancer. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), impacting the endocannabinoid system and potentially providing analgesic effects .
- Receptor Binding : The structural features allow it to bind effectively to certain receptors, influencing signaling pathways that are crucial in disease states.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example, studies have demonstrated its effectiveness in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities are critical indicators of its potency.
Antimicrobial Activity
The compound also shows promising antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Case Studies
- Neuropathic Pain Management : A study highlighted the use of this compound in alleviating neuropathic pain in animal models. The compound significantly reduced pain responses compared to control groups, indicating its potential as a therapeutic agent for chronic pain management .
- Cancer Therapeutics : In vitro studies have shown that treatment with this compound led to increased apoptosis in cancer cells, evidenced by elevated levels of caspase-3 and caspase-8 proteins, which are markers of programmed cell death .
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
QKKYRBMPWBRSEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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